11-Azidoundecanoic acid

Overview

Description

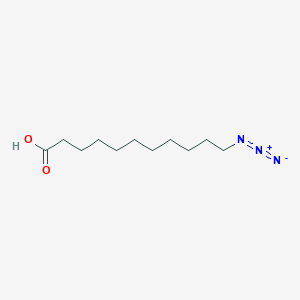

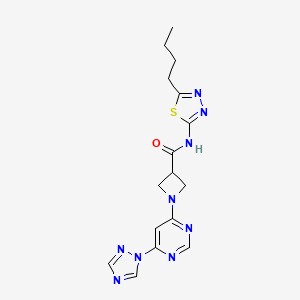

11-Azidoundecanoic acid is an organic compound with the molecular formula C11H21N3O2. It is characterized by the presence of an azide group (-N3) and a carboxylic acid group (-COOH) at the terminal ends of an eleven-carbon aliphatic chain. This compound is primarily used in click chemistry and bioconjugation applications due to its reactive azide group.

Mechanism of Action

Target of Action

11-Azidoundecanoic acid is a bioconjugation linker . It is a substrate of lipoic acid ligase (LpIA) , which is an enzyme that catalyzes the attachment of lipoic acid to its cognate proteins. This compound is also used as a linker for the synthesis of amide-bonded straight-chain guanosine dimers .

Mode of Action

The azide group in this compound can react with molecules containing alkyne, BCN, or DBCO groups . This reaction, known as Click Chemistry , results in the formation of a stable triazole linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators to form stable amide bonds .

Biochemical Pathways

It is known that the compound plays a role in themodification of proteins through its action as a bioconjugation linker . This can potentially influence various biochemical pathways depending on the specific proteins being modified.

Result of Action

The primary result of this compound’s action is the formation of stable triazole linkages and amide bonds . These linkages and bonds enable the compound to act as a linker in the modification of proteins . The exact molecular and cellular effects would depend on the specific proteins being modified.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of Click Chemistry reactions can be affected by factors such as temperature, pH, and the presence of copper ions . Additionally, the stability of the compound and its efficacy as a bioconjugation linker could be influenced by storage conditions .

Biochemical Analysis

Biochemical Properties

11-Azidoundecanoic acid interacts with various enzymes, proteins, and other biomolecules. It is a substrate of lipoic acid ligase (LpIA) for labeling . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .

Molecular Mechanism

The molecular mechanism of this compound involves its azide group, which can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction allows the compound to bind to various biomolecules, potentially influencing enzyme activity and gene expression .

Dosage Effects in Animal Models

There is currently no available information on the effects of varying dosages of this compound in animal models

Preparation Methods

Synthetic Routes and Reaction Conditions: 11-Azidoundecanoic acid can be synthesized through a multi-step process starting from undecanoic acid. The general synthetic route involves the following steps:

Bromination: Undecanoic acid is first converted to 11-bromoundecanoic acid using bromine in the presence of a radical initiator such as benzoyl peroxide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 11-Azidoundecanoic acid undergoes various chemical reactions, including:

Click Chemistry: The azide group reacts with alkynes in the presence of a copper catalyst to form 1,2,3-triazoles.

Staudinger Ligation: The azide group reacts with phosphines to form iminophosphoranes, which can be hydrolyzed to amines.

Common Reagents and Conditions:

Click Chemistry: Copper(I) bromide (CuBr) and sodium ascorbate in a solvent like tetrahydrofuran (THF) or water.

Staudinger Ligation: Triphenylphosphine (PPh3) in an organic solvent like toluene.

Major Products:

Click Chemistry: 1,2,3-Triazoles.

Staudinger Ligation: Primary amines.

Scientific Research Applications

11-Azidoundecanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex molecules through click chemistry.

Biology: Employed in bioconjugation techniques to label biomolecules such as proteins and nucleic acids.

Medicine: Utilized in drug delivery systems and the development of diagnostic tools.

Industry: Applied in the functionalization of materials like graphene and nanorods to enhance their properties

Comparison with Similar Compounds

11-Azidoundecanol: Similar structure but with a hydroxyl group (-OH) instead of a carboxylic acid group.

11-Bromoundecanoic Acid: Precursor to 11-azidoundecanoic acid with a bromine atom instead of an azide group.

10-Azidodecanoic Acid: Similar structure but with a ten-carbon chain.

Uniqueness: this compound is unique due to its combination of an azide group and a carboxylic acid group, making it highly versatile for various chemical modifications and applications. Its ability to participate in click chemistry and bioconjugation reactions sets it apart from other similar compounds .

Properties

IUPAC Name |

11-azidoundecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O2/c12-14-13-10-8-6-4-2-1-3-5-7-9-11(15)16/h1-10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXAVFOAOGZWQKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCN=[N+]=[N-])CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2363581.png)

![6,7-dimethyl5-(3,4-dichlorophenyl)-2,2-dioxo-1H,3H-2lambda6-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2363588.png)

![4-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2363589.png)

![morpholin-4-yl-(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl)methanone](/img/structure/B2363590.png)

![N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-2-(thiophen-2-yl)acetamide](/img/structure/B2363597.png)